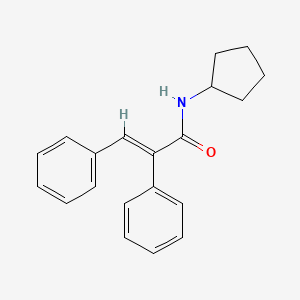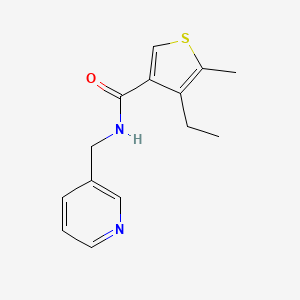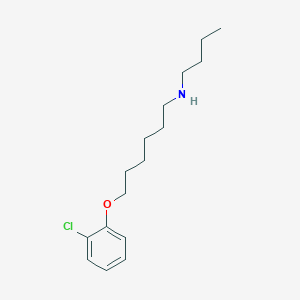![molecular formula C15H15ClN2O B5229620 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B5229620.png)
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, also known as GW501516 or Endurobol, is a synthetic drug that has been extensively researched for its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. It is a selective agonist of peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to increase fatty acid oxidation, improve insulin sensitivity, and enhance endurance performance.
Mécanisme D'action
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide is a selective agonist of PPARδ, a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved insulin sensitivity and energy metabolism. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective and anticancer effects.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to improve lipid metabolism, reduce insulin resistance, and enhance endurance performance in animal models. It has also been shown to reduce inflammation and oxidative stress, which may contribute to its cardioprotective effects. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has several advantages for laboratory experiments, including its high potency and selectivity for PPARδ, as well as its ability to improve metabolic function and endurance performance in animal models. However, there are also limitations to its use, including potential toxicity and off-target effects, as well as the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several potential future directions for research on 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide, including further investigation of its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Additionally, there is a need for further studies to elucidate the mechanisms underlying its effects on energy metabolism, inflammation, and oxidative stress. Finally, there is a need for more research on the safety and efficacy of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide in human trials, as well as its potential interactions with other drugs and therapies.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide involves several steps, including the condensation of 2-chlorobenzaldehyde with ethyl 2-bromoacetate to form 2-(2-chlorophenyl)acetoacetic ester. This intermediate is then reacted with 4-pyridylmagnesium bromide to yield the desired product.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been extensively studied in preclinical models for its potential use in treating metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia. It has also been investigated for its potential cardioprotective effects, as it has been shown to reduce inflammation and improve cardiac function in animal models of heart failure. Additionally, 2-(2-chlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-(1-pyridin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-11(12-6-8-17-9-7-12)18-15(19)10-13-4-2-3-5-14(13)16/h2-9,11H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQIOHNCDKRRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[1-(pyridin-4-yl)ethyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-3-thienyl)sulfonyl]morpholine](/img/structure/B5229541.png)

![N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5229559.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5229574.png)


![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5229614.png)
![9-[(4-chlorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5229615.png)
![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)